2-(3-Bromomethyl-isothiazol-5-yl)-isoindole-1,3-dione
Description
Properties
CAS No. |
1258841-01-8 |
|---|---|
Molecular Formula |
C12H7BrN2O2S |
Molecular Weight |
323.17 g/mol |
IUPAC Name |
2-[3-(bromomethyl)-1,2-thiazol-5-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H7BrN2O2S/c13-6-7-5-10(18-14-7)15-11(16)8-3-1-2-4-9(8)12(15)17/h1-5H,6H2 |
InChI Key |
OXGSNRBPVAFLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=NS3)CBr |
Origin of Product |
United States |
Preparation Methods
Thermal Cyclization of 4-Hydroxyphthalic Acid
A common starting material is 4-hydroxyphthalic acid , which upon heating at approximately 200 °C under solvent-free conditions undergoes dehydration to form 5-hydroxyisobenzofuran-1,3-dione (phthalic anhydride derivative). This intermediate is isolated as a white solid with quantitative yield and serves as the precursor for phthalimide derivatives (Table 1).
Formation of Phthalimide Derivatives
The phthalic anhydride derivative reacts with various amines under reflux in toluene with molecular sieves to yield phthalimide derivatives. This step is crucial for introducing different substituents at the nitrogen of the isoindoline-1,3-dione ring, enabling further functionalization.
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 4-Hydroxyphthalic acid | Heat 200 °C, solvent-free | 5-Hydroxyisobenzofuran-1,3-dione | Quantitative |
| 2 | Phthalic anhydride + amine | Reflux in toluene, molecular sieves | Phthalimide derivatives (5a-5k) | Quantitative |
Introduction of Bromomethyl Group at the Isoindoline-1,3-dione 2-Position
Bromomethylation via Nucleophilic Substitution
The 2-position of the isoindoline-1,3-dione ring can be functionalized by bromomethylation, often through substitution reactions involving bromomethyl reagents such as bromomethyl bromide or related electrophiles. The resulting 2-(bromomethyl)isoindoline-1,3-dione (also known as N-(bromomethyl)phthalimide) is a key intermediate.
Alternative Synthetic Routes
Some literature reports the preparation of bromomethylated isoindoline-1,3-dione derivatives via O-alkylation reactions using bromomethyl-containing compounds, followed by purification steps to isolate the bromomethylated product.
Synthesis of the 3-Bromomethyl-Isothiazol-5-yl Moiety
Preparation of Bromomethylated Isothiazole Derivatives
The bromomethyl-isothiazolyl fragment is typically synthesized by bromomethylation of the corresponding isothiazole precursor. This involves:
- Starting from 3-substituted isothiazole derivatives.
- Bromomethylation using reagents like N-bromosuccinimide (NBS) or bromomethyl halides under controlled conditions.
- Purification to obtain the bromomethyl-isothiazol-5-yl intermediate.
While specific detailed procedures for this exact fragment are scarce, related bromomethylations of heterocycles such as furan-2,5-dione derivatives have been reported with high yields and good regioselectivity.
Coupling of Bromomethyl-Isothiazol-5-yl to Isoindoline-1,3-dione
Nucleophilic Substitution or Cross-Coupling
The final step involves coupling the bromomethyl-isothiazol-5-yl moiety to the isoindoline-1,3-dione core at the 2-position. This can be achieved by:
- Nucleophilic substitution reactions where the bromomethyl group acts as an electrophile reacting with nucleophilic sites on the isoindoline-1,3-dione derivative.
- Alternatively, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) if suitable boronic acid or stannane derivatives are prepared, although this is less common for this specific compound.
Representative Synthetic Scheme
A representative synthetic route based on literature analogues is summarized below:
| Step | Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|---|
| 1 | Cyclization | 4-Hydroxyphthalic acid | Heat 200 °C | Phthalic anhydride derivative |
| 2 | Imidation | Phthalic anhydride + amine | Reflux in toluene | Phthalimide derivative |
| 3 | Bromomethylation | Phthalimide derivative + bromomethyl reagent | Controlled substitution conditions | 2-(Bromomethyl)isoindoline-1,3-dione |
| 4 | Bromomethylation | Isothiazole derivative + bromomethyl reagent | Bromination conditions (e.g., NBS) | 3-Bromomethyl-isothiazol-5-yl intermediate |
| 5 | Coupling | 2-(Bromomethyl)isoindoline-1,3-dione + isothiazol intermediate | Nucleophilic substitution or cross-coupling | 2-(3-Bromomethyl-isothiazol-5-yl)-isoindole-1,3-dione |
Experimental Data and Characterization
Analytical Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical environment of protons and carbons, ensuring the correct substitution pattern on the isoindoline-1,3-dione and isothiazole rings.
- Infrared Spectroscopy (IR): Confirms the presence of characteristic imide carbonyl stretches and other functional groups.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight and purity.
- Elemental Analysis: Provides empirical formula confirmation.
Yield and Purity
Reported yields for analogous bromomethylation and coupling steps are generally high, often exceeding 70%, with purification by recrystallization or chromatography to achieve high purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-[3-(bromomethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized isoindole compounds .
Scientific Research Applications
2-[3-(bromomethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[3-(bromomethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Features
The isoindole-1,3-dione core is common among analogs, but substituents vary significantly, influencing electronic and steric properties:
- Target Compound: The 3-bromomethyl-isothiazole substituent introduces a reactive bromine atom and a sulfur-containing heterocycle.
- Compound 13c (): Contains a methyl-thioxo-triazolidinyl group.
- Compound 4j (): Features a bromophenyl-benzoxazole substituent. The benzoxazole moiety contributes aromaticity and π-stacking capabilities, differing from the isothiazole in the target compound .
- 2-[(2-Chloro-thiazolyl)methyl]-isoindole-dione (): Substitutes bromine with chlorine and isothiazole with thiazole. Chlorine’s lower polarizability compared to bromine may reduce reactivity in substitution reactions .
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Data from analogs highlight trends in stability and reactivity:
Biological Activity
2-(3-Bromomethyl-isothiazol-5-yl)-isoindole-1,3-dione is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article reviews the current understanding of its biological activity based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of 2-(3-Bromomethyl-isothiazol-5-yl)-isoindole-1,3-dione typically involves multi-step organic reactions that incorporate isothiazole and isoindole moieties. The bromomethyl group is significant for its reactivity, which can be exploited in further chemical modifications or interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindole derivatives, including the compound . For instance, derivatives of isoindole-1,3-dione have exhibited inhibitory effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
Table 1: Inhibition Data of Isoindole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 3 | A549 | 114.25 | |
| Compound 4 | A549 | 116.26 | |
| Compound 3 | HeLa | 148.59 | |
| Compound 4 | HeLa | 140.60 |
In vivo studies have also been conducted using nude mice models to evaluate the therapeutic effects of these compounds on tumor growth. The results indicated significant reductions in tumor size and improved survival rates in treated groups compared to controls .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against xanthine oxidase and carbonic anhydrase isoenzymes (hCA I and hCA II). Inhibition studies demonstrated that hybrid isoindole derivatives could effectively inhibit these enzymes, which are critical in various physiological processes and disease states.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 10 | Xanthine Oxidase | Not specified | |
| Compound 11 | hCA I | Not specified | |
| Compound 11 | hCA II | Not specified |
Case Studies
A notable study evaluated the biological activity of several isoindole derivatives, including those containing the isothiazole moiety. The study found that specific substitutions on the isoindole scaffold significantly influenced their cytotoxicity and enzyme inhibition profiles. This suggests a structure-activity relationship (SAR) that could guide future drug development efforts.
Q & A
Q. How to validate crystallographic data when twinning or disorder occurs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
